molecular formula C7H4ClNO4 B14375270 5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione CAS No. 89883-10-3

5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione

Cat. No.: B14375270
CAS No.: 89883-10-3
M. Wt: 201.56 g/mol
InChI Key: OICDUSDFJKSTBH-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones Quinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione typically involves the nitration of 5-chloro-2-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is usually maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit certain enzymes and disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a nitro group and a chlorine atom on the cyclohexa-2,5-diene-1,4-dione ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications .

Properties

CAS No.

89883-10-3

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

IUPAC Name

5-chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H4ClNO4/c1-3-5(10)2-4(8)7(11)6(3)9(12)13/h2H,1H3

InChI Key

OICDUSDFJKSTBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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